

# An In-depth Technical Guide to Methyl Phenyl Oxalate (CAS 38250-12-3)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl phenyl oxalate*

Cat. No.: *B14670481*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl phenyl oxalate**, identified by the CAS number 38250-12-3, is an organic compound belonging to the class of oxalate esters. Structurally, it is the mono-methyl, mono-phenyl ester of oxalic acid. While comprehensive experimental data and biological studies on this specific compound are limited in publicly accessible literature, this guide aims to provide a thorough overview of its known properties, structure, and synthetic methodologies based on available information. It is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in this molecule.

## Chemical Properties and Structure

**Methyl phenyl oxalate** is characterized by the presence of both a methyl ester and a phenyl ester group attached to an oxalate core. This asymmetric substitution influences its chemical reactivity and physical properties.

## Structure

The chemical structure of **methyl phenyl oxalate** is depicted below.

Caption: 2D and 3D structural representations of **Methyl Phenyl Oxalate**.

## Physicochemical Properties

Quantitative physicochemical data for **methyl phenyl oxalate** is primarily based on computational models. Experimental data on properties such as melting point and boiling point are not readily available in the reviewed literature.

| Property                       | Value                                        | Source     |
|--------------------------------|----------------------------------------------|------------|
| Molecular Formula              | C <sub>9</sub> H <sub>8</sub> O <sub>4</sub> | PubChem[1] |
| Molecular Weight               | 180.16 g/mol                                 | PubChem[1] |
| IUPAC Name                     | 1-O-methyl 2-O-phenyl oxalate                | PubChem[1] |
| Canonical SMILES               | COC(=O)C(=O)OC1=CC=CC=C1                     | PubChem[1] |
| InChI Key                      | LJCNULUFLCOAKC-UHFFFAOYSA-N                  | PubChem[1] |
| XLogP3                         | 2                                            | PubChem[1] |
| Hydrogen Bond Donor Count      | 0                                            | PubChem[1] |
| Hydrogen Bond Acceptor Count   | 4                                            | PubChem[1] |
| Rotatable Bond Count           | 4                                            | PubChem[1] |
| Exact Mass                     | 180.04225873                                 | PubChem[1] |
| Topological Polar Surface Area | 52.6 Å <sup>2</sup>                          | PubChem[1] |
| Heavy Atom Count               | 13                                           | PubChem[1] |
| Complexity                     | 194                                          | PubChem[1] |

## Synthesis

A general method for the synthesis of **methyl phenyl oxalate** involves the transesterification of dimethyl oxalate with phenol. This process is typically carried out under elevated temperatures and in the presence of a catalyst.

# Experimental Protocol: Transesterification of Dimethyl Oxalate

Objective: To synthesize **methyl phenyl oxalate** via the reaction of dimethyl oxalate with phenol.

Materials:

- Dimethyl oxalate
- Phenol
- Supported metal oxide catalyst (e.g., Sn-modified TS-1)

Procedure:

- A research paper describes the transesterification of dimethyl oxalate with phenol over different molecular sieve catalysts.[\[2\]](#) The main product is diphenyl oxalate, with **methyl phenyl oxalate** being an intermediate that was qualitatively analyzed by GC/MS.[\[2\]](#) The study found that weak acid sites on the catalyst were active sites for the transesterification.  
[\[2\]](#)

Reaction Scheme:



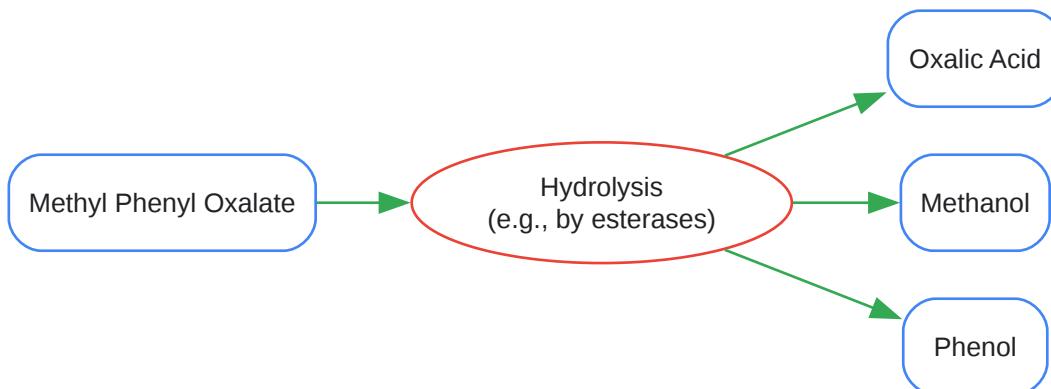
[Click to download full resolution via product page](#)

Caption: Synthesis of **Methyl Phenyl Oxalate**.

## Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **methyl phenyl oxalate** is not widely available in the public domain. Characterization of this compound would typically involve the following techniques:

- $^1\text{H}$  NMR: Would show characteristic signals for the methyl protons and the aromatic protons of the phenyl group.
- $^{13}\text{C}$  NMR: Would reveal signals for the carbonyl carbons of the oxalate group, the methyl carbon, and the carbons of the phenyl ring.
- IR Spectroscopy: Would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester groups.
- Mass Spectrometry: Would provide the molecular ion peak corresponding to the exact mass of the molecule and characteristic fragmentation patterns.


While specific spectra for **methyl phenyl oxalate** are not available, a study on the synthesis of diphenyl oxalate from dimethyl oxalate and phenol mentions the qualitative analysis of the intermediate **methyl phenyl oxalate** by GC/MS.[2]

## Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for **methyl phenyl oxalate**.

Generally, oxalate esters can be hydrolyzed in biological systems to oxalic acid and the corresponding alcohols. Oxalic acid itself is a known metabolite and, at high concentrations, can be toxic due to the precipitation of calcium oxalate, which is the main component of kidney stones.[3] Some oxalate half-esters have been utilized as linkers in the synthesis of pharmaceuticals, suggesting a potential role as a building block in drug design.[4] However, any discussion of the biological effects of **methyl phenyl oxalate** remains speculative without direct experimental evidence.

The following diagram illustrates a hypothetical metabolic pathway.



[Click to download full resolution via product page](#)

Caption: Hypothetical Metabolic Fate of **Methyl Phenyl Oxalate**.

## Conclusion

**Methyl phenyl oxalate** (CAS 38250-12-3) is a structurally defined organic compound for which basic chemical information is available. However, a significant gap exists in the literature concerning its experimental physicochemical properties, detailed spectroscopic characterization, and particularly its biological activity and potential mechanisms of action. The synthesis via transesterification from dimethyl oxalate and phenol has been described in principle. Further research is required to fully characterize this molecule and to explore its potential applications in medicinal chemistry, materials science, or other areas of chemical research. This guide provides a summary of the currently available data and highlights the areas where future investigation is needed.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl phenyl oxalate | C9H8O4 | CID 10856067 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 2. researchgate.net [researchgate.net]
- 3. Oxalate | C2O4-2 | CID 71081 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]

- 4. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Phenyl Oxalate (CAS 38250-12-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14670481#cas-number-38250-12-3-properties-and-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)